2-Nitroimidazole-1-acetohydroxamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

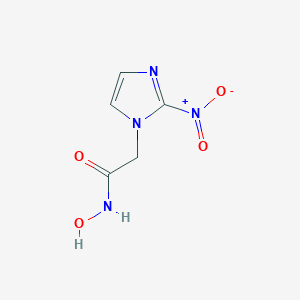

2-Nitroimidazole-1-acetohydroxamic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6N4O4 and its molecular weight is 186.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Nitroimidazole-1-acetohydroxamic acid is characterized by the following chemical properties:

- Molecular Formula : C5H6N4O4

- Molecular Weight : 174.13 g/mol

- Chemical Structure : The compound features a nitro group and a hydroxamic acid moiety, which are crucial for its biological activity .

Oncology: Radiosensitization

One of the primary applications of 2-NI-AHA is in oncology, where it acts as a radiosensitizer. This property is particularly valuable for treating hypoxic tumors, which are often resistant to conventional radiotherapy due to their low oxygen levels. Nitroimidazoles, including 2-NI-AHA, undergo bioreductive activation in hypoxic conditions, leading to selective accumulation in tumor cells. This mechanism enhances the efficacy of radiation therapy by increasing the sensitivity of these cells to radiation .

Key Mechanisms :

- Bioreductive Activation : In hypoxic cells, 2-NI-AHA is reduced to form reactive intermediates that can damage DNA and disrupt cellular processes.

- Selective Targeting : The compound preferentially targets hypoxic tumor microenvironments, making it a promising candidate for enhancing radiotherapy outcomes .

Antimicrobial Activity

Beyond its application in cancer treatment, 2-NI-AHA exhibits antimicrobial properties against anaerobic bacteria and protozoa. Nitroimidazoles have historically been used to treat infections such as bacterial vaginosis and amoebiasis. The structural features of 2-NI-AHA contribute to its effectiveness against these pathogens by disrupting their metabolic processes .

Clinical Implications :

- Infection Treatment : The compound may serve as a therapeutic agent against infections caused by anaerobic organisms, similar to established nitroimidazole antibiotics like metronidazole .

Case Study 1: Radiosensitization in Hypoxic Tumors

A study highlighted the effectiveness of nitroimidazoles as radiosensitizers in solid tumors. The research demonstrated that compounds like 2-NI-AHA significantly increased tumor cell death when combined with radiotherapy. This was attributed to enhanced DNA damage due to the accumulation of reactive species generated from the bioreductive activation of the compound in hypoxic environments .

| Study | Findings |

|---|---|

| Kapoor et al., 2003 | Established the radiosensitizing properties of nitroimidazoles in cancer therapy. |

| PMC9038562 | Confirmed selective uptake of nitroimidazoles in hypoxic tumor cells, enhancing radiotherapy efficacy. |

Case Study 2: Antimicrobial Efficacy

Research has shown that 2-NI-AHA possesses significant antimicrobial activity against anaerobic bacteria. In vitro studies indicated that the compound effectively inhibited the growth of various pathogens, suggesting its potential use as an alternative treatment for infections resistant to standard therapies .

| Study | Findings |

|---|---|

| Crozet et al., 2021 | Highlighted the broad-spectrum antimicrobial activity of nitroimidazoles against anaerobic infections. |

Propiedades

Número CAS |

117259-20-8 |

|---|---|

Fórmula molecular |

C5H6N4O4 |

Peso molecular |

186.13 g/mol |

Nombre IUPAC |

N-hydroxy-2-(2-nitroimidazol-1-yl)acetamide |

InChI |

InChI=1S/C5H6N4O4/c10-4(7-11)3-8-2-1-6-5(8)9(12)13/h1-2,11H,3H2,(H,7,10) |

Clave InChI |

KAIQUJDTIFXCLP-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO |

SMILES canónico |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO |

Key on ui other cas no. |

117259-20-8 |

Sinónimos |

2-nitroimidazole-1-acetohydroxamic acid KIH 801 KIH 802 KIH-801 KIH-802 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.